Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a hydroxy group, and a methoxy-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Aromatic Ring: The aromatic ring with methoxy and methyl substituents can be attached through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The aromatic ring can undergo reduction reactions to remove the methoxy group or reduce the aromaticity using reagents like lithium aluminum hydride.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-methoxylated aromatic ring.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a hydroxy group.
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate: Lacks the hydroxy group on the piperidine ring.
Uniqueness
Tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methoxy-substituted aromatic ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H27NO4 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-12-10-13(22-5)6-7-14(12)15-8-9-19(11-16(15)20)17(21)23-18(2,3)4/h6-7,10,15-16,20H,8-9,11H2,1-5H3 |
InChI Key |
LEHBGYFIVGFOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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